Ethylenediurea

説明

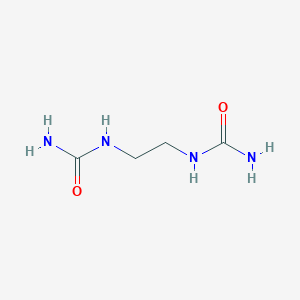

Structure

3D Structure

特性

IUPAC Name |

2-(carbamoylamino)ethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c5-3(9)7-1-2-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTJDJAXWKOOOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051819 |

Source

|

| Record name | Ethylene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-14-8 |

Source

|

| Record name | N,N′′-1,2-Ethanediylbis[urea] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N''-1,2-ethanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene diurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF5V93Q59N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethylenediurea (EDU)

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound (EDU). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

This compound, systematically named N,N''-(Ethane-1,2-diyl)diurea, is an organic compound characterized by a central ethylene bridge linking two urea groups.[1] It is a white solid at room temperature.[1] The fundamental chemical and physical properties of this compound are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N,N''-(Ethane-1,2-diyl)diurea | [1] |

| Synonyms | 1,1′-(1,2-Ethanediyl)diurea, Ethanediurea, 1,1′-Ethylenebisurea | [1][2] |

| CAS Number | 1852-14-8 | [1][2][3] |

| Molecular Formula | C₄H₁₀N₄O₂ | [1][2][3] |

| Molecular Weight | 146.15 g/mol | [1][4] |

| SMILES | O=C(NCCNC(=O)N)N | [1][5] |

| Melting Point | 192 °C | [1][5] |

| Appearance | White solid | [1][5] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While raw spectra are not provided here, reference to available data is made.

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Source/Technique | Reference(s) |

| ¹³C NMR | Eastman Organic Chemicals | [4] |

| FTIR | KBr Wafer, Eastman Organic Chemicals | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of ethylenediamine with urea. Below is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound from Ethylenediamine and Urea

Objective: To synthesize N,N''-(Ethane-1,2-diyl)diurea (this compound).

Materials:

-

Ethylenediamine

-

Urea

-

Distilled water

-

Ethanol

-

Hydrochloric acid (for pH adjustment if necessary)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and filtration apparatus

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific molar equivalent of urea in distilled water.

-

Addition of Reactant: To the stirring urea solution, slowly add a stoichiometric amount of ethylenediamine.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Logical Workflow for the Synthesis of this compound

Biological Activity and Signaling Pathways

This compound has garnered significant interest for its biological activities, most notably as a potent antiozonant for crop protection and for its cytokinin-like effects.[1][5] Cytokinins are a class of plant hormones that regulate various aspects of plant growth and development.

The cytokinin signaling pathway is a multi-step phosphorelay system.[2][6][7] It is initiated by the binding of cytokinin to histidine kinase receptors located in the endoplasmic reticulum membrane.[7] This binding event triggers a cascade of phosphorylation events, ultimately leading to the activation of transcription factors in the nucleus and the regulation of cytokinin-responsive genes.[2][6]

The Cytokinin Signaling Pathway

Derivatives of this compound have also been investigated for their anti-proliferative activity in cancer cell lines, with some showing promise as inhibitors of the A2AR adenosine receptor.

Mechanism of Action as an Antiozonant

The protective effect of this compound against ozone-induced damage in plants is a significant area of research. While the precise mechanism is still under investigation, it is believed to be linked to its cytokinin-like activity, which can modulate the plant's stress response pathways. In industrial applications, such as protecting elastomers from ozone degradation, antiozonants typically function through a combination of scavenging ozone and forming a protective barrier on the material's surface.[8]

Proposed Mechanism of Antiozonant Action in Plants

References

- 1. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]

- 2. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 3. scbt.com [scbt.com]

- 4. N,N''-1,2-Ethanediylbis(urea) | C4H10N4O2 | CID 74614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylene diurea - Wikipedia [en.wikipedia.org]

- 6. Arabidopsis cytokinin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Ethylenediurea

For Researchers, Scientists, and Drug Development Professionals

Ethylenediurea (EDU), a compound of significant interest in agriculture as a potent antiozonant and in industrial applications, requires robust and efficient methods for its synthesis and purification to ensure high purity for research and development purposes. This technical guide provides a comprehensive overview of the prevalent synthesis methodologies and purification techniques for EDU, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Synthesis of this compound

This compound, systematically named N,N'-ethanediylbis(urea), can be synthesized through several chemical pathways. The most common methods involve the reaction of urea with ethylenediamine or ethylene glycol. Other reported methods include the reaction of ethylene carbonate with ammonia.

Synthesis from Urea and Ethylenediamine

The reaction between urea and ethylenediamine is a direct and common method for producing this compound. The reaction proceeds by the nucleophilic attack of the amine groups of ethylenediamine on the carbonyl carbon of urea, with the elimination of ammonia.

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a heating mantle, combine one molar equivalent of ethylenediamine with two molar equivalents of urea. The presence of a small amount of water can moderate the reaction.[1][2]

-

Heating: Heat the mixture. As the temperature rises, the urea dissolves in the ethylenediamine, forming a clear solution.[3] Ammonia gas will begin to evolve at approximately 115°C.[3]

-

Reaction Progression: Continue heating the mixture. The reaction mixture may become hazy and viscous as the reaction proceeds.[3] The temperature is typically raised to around 160-170°C.

-

Reaction Completion and Isolation: The reaction is considered complete when the evolution of ammonia ceases. The crude this compound can then be isolated. One patent describes heating the mixture until it solidifies at a temperature between 150 and 160°C.[2]

-

Yield: Yields for this method can be high, with some reports suggesting nearly quantitative yields of 98% or better when the reaction is conducted in the presence of water at elevated temperatures.[1] Conducting the reaction under pressure (e.g., 160 atmospheres) can accelerate the process, yielding 85% based on ethylenediamine.[1]

Synthesis from Ethylene Glycol and Urea

The synthesis of this compound from ethylene glycol and urea is a two-step process that involves the formation of a resinous intermediate followed by hydrolysis.

-

Formation of Intermediate Resin:

-

In a three-neck round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, mix ethylene glycol with a molar excess of urea (a molar ratio of 1:4 to 1:6 of glycol to urea is suggested).

-

Gradually heat the mixture with stirring. A typical heating schedule involves raising the temperature from 150°C to 240°C over several hours.[4] During this period, ammonia and carbon dioxide will be evolved.

-

The product of this step is a liquid that solidifies into a brittle resin upon cooling.

-

-

Hydrolysis of the Intermediate:

-

The resinous intermediate is then hydrolyzed to yield this compound. This can be achieved by heating the resin with an equal weight of water to about 250°C in a sealed vessel (autoclave) for approximately one hour.

-

Alternatively, if the resin is sufficiently fluid at 240-270°C, passing superheated steam through it can also yield this compound.[4]

-

-

Isolation and Yield: After hydrolysis, the crude this compound is isolated. The yield based on ethylene glycol can be around 55% after the hydrolysis step.[4]

Synthesis from Ethylene Carbonate and Ammonia

Another method for preparing ethylene urea involves the reaction of ethylene carbonate with ammonia at elevated temperatures and pressures.

-

Reaction Conditions: The reaction is typically carried out by heating ethylene carbonate with ammonia in a pressure-resistant vessel.

-

Temperature and Pressure: The reaction proceeds smoothly at temperatures between 200 and 290°C under autogenous pressure. A preferred temperature range is 250 to 280°C.[5]

-

Product Formation: Below 200°C, the formation of ethylene urea is not observed, and temperatures above 290°C can lead to product decomposition.[5]

| Synthesis Method | Key Reactants | Typical Conditions | Reported Yield |

| Urea and Ethylenediamine | Urea, Ethylenediamine | 160-170°C, atmospheric or elevated pressure | Up to 98%[1] |

| Ethylene Glycol and Urea | Ethylene Glycol, Urea | Step 1: 150-240°C; Step 2: ~250°C (hydrolysis) | ~55%[4] |

| Ethylene Carbonate and Ammonia | Ethylene Carbonate, Ammonia | 200-290°C, autogenous pressure | Not specified |

Purification of this compound

High-purity this compound is essential for research and specialized applications. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[6][7][8]

-

Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. Water and ethanol are commonly used solvents for the recrystallization of urea and its derivatives.[9][10][11]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation and Drying: Collect the crystals by filtration, for instance, using a Büchner funnel under vacuum. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities. Dry the purified crystals, for example, by air-drying or in a desiccator.[9]

| Solvent | Rationale |

| Water | This compound is soluble in hot water and less soluble in cold water. |

| Ethanol | A common solvent for recrystallizing organic compounds, offering a good balance of solubility properties.[10][11] |

| Dioxane | Mentioned in some older literature for the crystallization of ethyleneurea. |

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase.[12]

-

Stationary Phase: Silica gel is a common stationary phase for the purification of polar organic molecules like this compound.

-

Mobile Phase (Eluent): A solvent or a mixture of solvents is used as the mobile phase. For a polar compound like this compound, a polar solvent system is typically required. A common approach is to start with a less polar solvent and gradually increase the polarity to elute the compound of interest. A mixture of chloroform and isopropanol (e.g., 9:1) has been used for the purification of this compound derivatives.[12]

-

Column Packing: The silica gel is packed into a glass column as a slurry in the initial, less polar eluent.

-

Sample Loading: The crude this compound is dissolved in a minimum amount of the mobile phase and carefully loaded onto the top of the silica gel column.

-

Elution: The mobile phase is passed through the column, and fractions are collected at the outlet. The polarity of the eluent can be increased gradually (gradient elution) to facilitate the separation of compounds with different polarities.

-

Analysis of Fractions: The collected fractions are analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the pure this compound. These fractions are then combined, and the solvent is removed to yield the purified product.

Analytical Methods for Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

-

Melting Point Determination: A sharp melting point close to the literature value (192-193 °C) is a good indicator of purity.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile compounds. A reversed-phase C18 column with a mobile phase of methanol and water is a common starting point for the analysis of urea and its derivatives.[14][15][16] UV detection is typically used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS can provide detailed information about purity and the identity of any impurities. Derivatization may be necessary to increase the volatility of the compound.[17][18][19][20]

Visualizing the Workflows

To better illustrate the synthesis and purification processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis of this compound from Urea and Ethylenediamine.

Caption: Two-step synthesis of this compound from Ethylene Glycol and Urea.

Caption: General workflow for the purification of this compound by recrystallization.

References

- 1. scribd.com [scribd.com]

- 2. US2526757A - Preparation of ethyleneurea - Google Patents [patents.google.com]

- 3. US3597443A - Method for the production of ethylene urea - Google Patents [patents.google.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. US2892843A - Preparation of ethylene urea - Google Patents [patents.google.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Recrystallization from ethanol: Significance and symbolism [wisdomlib.org]

- 11. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]

- 12. Anti-Proliferative Activity of this compound Derivatives with Alkyl and Oxygen-Containing Groups as Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]

- 15. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]

- 16. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google Patents [patents.google.com]

- 19. CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethylenediurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediurea (EDU), a synthetic organic compound, has garnered significant interest for its diverse biological activities, notably as a potent antiozonant in plants and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental methodologies, based on internationally recognized guidelines, are provided for the determination of key properties. Furthermore, this guide includes visualizations of relevant biological signaling pathways—the cytokinin pathway in plants and the A2A adenosine receptor pathway—to contextualize the compound's mechanism of action.

Chemical Identity and Structure

This compound, also known as N,N''-(Ethane-1,2-diyl)diurea, is a di-substituted urea derivative. Its chemical structure consists of two urea molecules linked by an ethylene bridge.

| Identifier | Value |

| IUPAC Name | N,N''-(Ethane-1,2-diyl)diurea[1] |

| Synonyms | 1,1′-(1,2-Ethanediyl)diurea, Ethanediurea, 1,1′-Ethylenebisurea[1] |

| CAS Number | 1852-14-8[1] |

| Molecular Formula | C₄H₁₀N₄O₂[1] |

| Molecular Weight | 146.15 g/mol [2] |

| Chemical Structure |  |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some values are experimentally determined, others are estimations based on computational models.

| Property | Value | Source |

| Melting Point | 192-193 °C | [3][4] |

| Boiling Point (estimate) | 265.75 °C | [3][4] |

| Density (estimate) | 1.3494 g/cm³ | [3][4] |

| pKa (predicted) | 13.56 ± 0.46 | [5] |

| XLogP (predicted) | -2.3 | [2] |

| Refractive Index (estimate) | 1.8500 | [3] |

Solubility

Experimental Protocols

Standardized methods for determining the physicochemical properties of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD 102)

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. It is a key indicator of purity.

Methodology: One of the most common methods is the capillary tube method.

-

Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube sealed at one end.

-

Apparatus: The capillary tube is placed in a heating apparatus, such as a liquid bath or a metal block, equipped with a calibrated thermometer or other temperature-measuring device.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Water Solubility Determination (OECD 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Methodology: The flask method is suitable for substances with a solubility of 10 mg/L or higher.

-

Equilibration: An excess amount of the solid substance is added to a flask containing purified water. The flask is then agitated at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed in grams per liter (g/L) or grams per 100 mL ( g/100 mL).

Biological Activity and Signaling Pathways

This compound exhibits cytokinin-like activity in plants and its derivatives are being investigated for their potential to modulate the A2A adenosine receptor, suggesting its involvement in distinct signaling pathways.

Cytokinin Signaling Pathway in Plants

As a cytokinin-like compound, this compound is thought to interact with the cytokinin signaling pathway, which regulates numerous aspects of plant growth and development. The canonical pathway involves a multi-step phosphorelay system.[10] Phenylurea-type cytokinins, like thidiazuron (TDZ), have been shown to bind to cytokinin receptors such as AHK3 and AHK4.[11][12]

Figure 1. Proposed interaction of this compound with the plant cytokinin signaling pathway.

A2A Adenosine Receptor Signaling Pathway

Derivatives of this compound are being explored for their activity at the A2A adenosine receptor (A2AR), a G-protein coupled receptor (GPCR). The A2AR is coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. Activation of this pathway typically leads to an increase in intracellular cyclic AMP (cAMP) levels.

Figure 2. Potential modulation of the A2A adenosine receptor signaling pathway by this compound derivatives.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound, highlighting its key properties for researchers in drug development and plant sciences. While core parameters like melting point are well-defined, further experimental investigation is required to determine quantitative solubility in various solvents. The elucidation of its precise interactions with the cytokinin and A2A adenosine receptor signaling pathways will be crucial for understanding its biological activity and for the rational design of new derivatives with enhanced therapeutic or agricultural applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Thidiazuron, a Cytokinin-Active Urea Derivative, in Cytokinin-Dependent Ethylene Production Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide solubility | Sigma-Aldrich [sigmaaldrich.com]

- 4. aqueous solution - Solubility of urea in water - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.org.co [scielo.org.co]

- 7. The Specificity of Downstream Signaling for A1 and A2AR Does Not Depend on the C-Terminus, Despite the Importance of This Domain in Downstream Signaling Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Cytokinin - Wikipedia [en.wikipedia.org]

- 11. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Protective Mechanism of Ethylenediurea (EDU) Against Ozone Stress in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropospheric ozone (O₃) is a significant air pollutant that poses a considerable threat to plant health and agricultural productivity worldwide. Ozone-induced oxidative stress can lead to a cascade of detrimental effects, including reduced photosynthesis, accelerated senescence, and ultimately, yield loss. Ethylenediurea (N-[2-(2-oxo-1-imidazolidinyl)ethyl]-N'-phenylurea), commonly known as EDU, has been extensively documented as the most effective chemical protectant against ozone phytotoxicity in a wide range of plant species. Despite decades of research, the precise mechanism of its protective action remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of EDU's mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved. The prevailing evidence suggests that EDU's efficacy stems not from a single mode of action, but rather a multifaceted strategy that enhances the plant's endogenous defense systems, delays premature aging, and potentially involves a hormetic response.

Introduction to this compound and Ozone Phytotoxicity

Ozone enters plants primarily through the stomata and, due to its high reactivity, rapidly generates reactive oxygen species (ROS) in the apoplast, including superoxide radicals and hydrogen peroxide.[1] This initial burst of ROS triggers a cascade of downstream signaling events, leading to oxidative stress when the plant's antioxidant capacity is overwhelmed. The consequences of chronic ozone exposure include visible foliar injury, reduced photosynthetic efficiency, and premature senescence, all of which contribute to diminished growth and crop yield.[2]

EDU has consistently been shown to ameliorate these damaging effects.[3] It is a synthetic compound that is not naturally found in plants and has been primarily used for research purposes to quantify the impact of ozone on vegetation.[4] Understanding the mechanism by which EDU confers protection is crucial for developing strategies to enhance crop resilience in ozone-polluted environments.

Proposed Mechanisms of this compound Action

The protective effects of this compound (EDU) against ozone-induced damage in plants are multifaceted, with research pointing towards several interconnected mechanisms. While the complete picture is still being elucidated, the following are the most well-supported hypotheses regarding its mode of action.

Enhancement of Antioxidant Defense Systems

One of the primary ways EDU appears to protect plants is by bolstering their native antioxidant defense machinery.[5] Ozone exposure leads to a surge in reactive oxygen species (ROS), and EDU treatment has been shown to enhance the capacity of plants to neutralize these damaging molecules. This is achieved through the modulation of both enzymatic and non-enzymatic antioxidants.

Studies have shown that EDU application can lead to increased activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX).[6][7] For instance, in wheat, EDU treatment was found to enhance the antioxidative defense system, with SOD being a major responsive enzyme against ambient ozone.[6] Furthermore, EDU treatment has been associated with an increased ratio of ascorbic acid to dehydroascorbic acid, suggesting that EDU may induce the synthesis of the potent antioxidant, ascorbic acid.[8]

Delay of Ozone-Induced Senescence

Ozone is a known accelerator of leaf senescence, the programmed aging process in plants.[9] This premature aging leads to the degradation of chlorophyll and a decline in photosynthetic capacity, ultimately reducing the plant's productivity. EDU has been consistently observed to delay the onset of these ozone-induced senescence symptoms.[3]

In potato plants exposed to chronic ozone, EDU treatment provided complete protection against accelerated foliar senescence, characterized by the maintenance of net photosynthesis and the quantity of the key photosynthetic enzyme, RuBisCO.[9] It is important to note that EDU does not appear to possess inherent "anti-senescent" properties in the absence of ozone stress; rather, it specifically counteracts the premature aging triggered by ozone.[9]

The Hormesis Hypothesis

A more recent and compelling hypothesis suggests that EDU's protective mechanism may be rooted in the principle of hormesis.[10][11] Hormesis is a biphasic dose-response phenomenon where a substance that is toxic at high doses induces a beneficial or stimulatory effect at low doses. According to this hypothesis, EDU at low, non-toxic concentrations acts as a mild stressor, or a "conditioning agent."[10] This pre-conditions the plant's defense systems, priming them to mount a more robust and effective response when subsequently challenged with the more severe stress of high ozone concentrations.[10][11] This would explain why EDU is effective at concentrations well below its toxic threshold.[12]

Debunked and Less Supported Theories

-

Nitrogen Fertilization: Early speculation suggested that the nitrogen content of EDU might contribute to its protective effects by acting as a fertilizer. However, recent studies have definitively shown that supplying an equivalent amount of nitrogen does not confer the same level of protection as EDU, effectively ruling out this hypothesis.[13][14]

-

Stomatal Closure: Another theory proposed that EDU might induce stomatal closure, thereby preventing ozone from entering the leaf. This has also been largely disproven by research demonstrating that EDU's protective effects occur without a significant impact on stomatal conductance.[13][14]

-

Direct Scavenging: While there is some suggestion that foliar-applied EDU might directly react with and scavenge ozone on the leaf surface, the evidence for its systemic action within the plant points to this being, at best, a minor contributing factor to its overall efficacy.[12]

Quantitative Effects of this compound on Plant Physiology and Yield

The protective effects of EDU have been quantified across numerous studies. A meta-analysis of data from various experiments provides a clear picture of the significant benefits of EDU application in mitigating ozone-induced damage.

| Parameter | Mean Effect of EDU Treatment | Citation |

| Visible Foliar Injury | 76% reduction | [15] |

| Photosynthetic Rate | 8% increase | [15] |

| Above-Ground Biomass | 7% increase | [15] |

| Crop Yield | 15% increase | [15] |

Table 1: Summary of Quantitative Effects of this compound (EDU) on Plants Grown under Ambient Ozone Conditions.

Further studies on specific crops and physiological parameters provide more detailed insights:

| Crop/Parameter | EDU Treatment Details | Observed Effect | Citation |

| Wheat (Triticum aestivum) | 400 ppm EDU | Plant height increased by up to 14.4% | [16] |

| Total biomass increased by up to 34.3% | [16] | ||

| Number of senesced leaves decreased by up to 75% | [16] | ||

| Rice (Oryza sativa) | 450 ppm EDU | Increased leaf nitrogen allocation to photosynthesis | [17] |

| Increased grain nitrogen accumulation | [17] | ||

| Increased individual grain weight | [17] | ||

| Ash (Fraxinus excelsior) | 450 ppm EDU (trunk infusion) | Enhanced shoot length and diameter | [18] |

| Reduced leaf abscission | [18] |

Table 2: Specific Quantitative Effects of this compound (EDU) on Various Crops and Physiological Parameters.

Ozone Stress Signaling and Potential EDU Interaction

Ozone exposure triggers a complex network of signaling pathways in plants, primarily mediated by phytohormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[1][19] The interplay between these signaling molecules is intricate and can be both synergistic and antagonistic, ultimately determining the plant's response to ozone stress, including the activation of defense mechanisms and the induction of programmed cell death (PCD).[2][20]

Upon ozone entry and the subsequent generation of ROS, one of the early responses is the activation of MAPK (mitogen-activated protein kinase) cascades.[19] This leads to the downstream synthesis and signaling of SA, JA, and ET.

-

Salicylic Acid (SA): SA is a key signaling molecule in the plant's defense against biotrophic pathogens and is also involved in the response to ozone.[21] Ozone exposure can lead to the accumulation of SA, which is required for the induction of some defense-related genes.[21] The SA signaling pathway can act in concert with the ethylene pathway to regulate ozone-induced cell death.[20]

-

Jasmonic Acid (JA): JA and its derivatives, collectively known as jasmonates, are central to plant defense against necrotrophic pathogens and wounding, and also play a role in abiotic stress responses, including ozone stress.[3][12] The JA signaling pathway can have an antagonistic relationship with the SA pathway in controlling the extent of ozone-induced cell death.[2]

-

Ethylene (ET): Ethylene is a gaseous phytohormone that is involved in a wide range of developmental processes and stress responses. Ozone exposure can induce ethylene production, which can promote the development of leaf injury.[1] The ethylene signaling pathway is often intertwined with the SA pathway in the response to ozone.[20]

While the precise points of interaction are not yet fully understood, it is hypothesized that EDU exerts its protective effects by modulating these signaling pathways. By enhancing the plant's antioxidant capacity, EDU may reduce the initial ROS burst that triggers the stress signaling cascade. Alternatively, as suggested by the hormesis hypothesis, EDU may prime these signaling pathways, leading to a more controlled and effective defense response upon ozone exposure, thereby preventing the over-accumulation of signaling molecules that can lead to excessive cell death.

Caption: Ozone stress signaling pathway and potential points of EDU interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of EDU on plants under ozone stress.

Measurement of Antioxidant Enzyme Activity

5.1.1. Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by SOD.

-

Procedure:

-

Extraction: Homogenize 0.5 g of fresh leaf tissue in 1.5 ml of ice-cold 50 mM sodium phosphate buffer (pH 7.8) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP). Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C. The supernatant is used for the enzyme assay.

-

Assay Mixture: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, and 0.1 mM EDTA.

-

Reaction: Add a suitable aliquot (e.g., 50-200 µl) of the enzyme extract to 3 ml of the reaction mixture.

-

Illumination: Expose the reaction tubes to a light source (e.g., fluorescent lamps) for 10-15 minutes to initiate the photochemical reaction. A control tube without the enzyme extract will develop maximum color.

-

Measurement: Measure the absorbance at 560 nm using a spectrophotometer.

-

Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

-

5.1.2. Catalase (CAT) Activity Assay

-

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Procedure:

-

Extraction: Prepare the enzyme extract as described for the SOD assay.

-

Assay Mixture: The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0) and 10 mM H₂O₂.

-

Reaction: Initiate the reaction by adding the enzyme extract to the assay mixture.

-

Measurement: Monitor the decrease in absorbance at 240 nm for 1-3 minutes due to the consumption of H₂O₂.

-

Calculation: Catalase activity is calculated using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹) and is expressed as µmol of H₂O₂ decomposed per minute per mg of protein.

-

5.1.3. Ascorbate Peroxidase (APX) Activity Assay

-

Principle: This assay measures the oxidation of ascorbate by APX in the presence of H₂O₂.

-

Procedure:

-

Extraction: Prepare the enzyme extract as described for the SOD assay.

-

Assay Mixture: The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM EDTA, and 0.1 mM H₂O₂.

-

Reaction: Start the reaction by adding H₂O₂.

-

Measurement: Monitor the decrease in absorbance at 290 nm for 1-3 minutes as ascorbate is oxidized.

-

Calculation: APX activity is calculated using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹) and is expressed as µmol of ascorbate oxidized per minute per mg of protein.[12]

-

Photosynthesis and Growth Measurements

5.2.1. Photosynthetic Rate

-

Principle: The net photosynthetic rate is measured by quantifying the rate of CO₂ uptake by a leaf enclosed in a chamber.

-

Procedure:

-

Instrumentation: Use a portable photosynthesis system (e.g., LI-COR LI-6800).

-

Measurement Conditions: Set the leaf chamber conditions to a constant photosynthetically active radiation (PAR) (e.g., 1500 µmol m⁻² s⁻¹), CO₂ concentration (e.g., 400 µmol mol⁻¹), temperature, and humidity.

-

Measurement: Clamp a fully expanded, healthy leaf into the chamber and allow the gas exchange parameters to stabilize. Record the steady-state net photosynthetic rate (A).

-

5.2.2. Chlorophyll Content

-

Principle: Chlorophyll is extracted from leaf tissue using a solvent and its concentration is determined spectrophotometrically.

-

Procedure:

-

Extraction: Homogenize a known fresh weight (e.g., 0.1 g) of leaf tissue in 80% (v/v) acetone. Centrifuge to pellet the debris.

-

Measurement: Measure the absorbance of the supernatant at 663 nm and 645 nm.

-

Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations).

-

5.2.3. Plant Biomass

-

Principle: The total dry weight of the plant material is determined.

-

Procedure:

-

Harvesting: Carefully harvest the entire plant, separating it into shoots and roots if desired.

-

Washing: Gently wash the roots to remove any soil.

-

Drying: Place the plant material in a drying oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.

-

Weighing: Weigh the dried plant material to determine the dry biomass.

-

Measurement of Oxidative Stress and Phytohormones

5.3.1. Lipid Peroxidation (TBARS Assay)

-

Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

-

Procedure:

-

Extraction: Homogenize leaf tissue in trichloroacetic acid (TCA).

-

Reaction: Add TBA reagent to the extract and heat in a boiling water bath.

-

Measurement: After cooling, measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

-

Calculation: Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).

-

5.3.2. Phytohormone Quantification (LC-MS/MS)

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of phytohormones.

-

Procedure:

-

Extraction: Homogenize frozen plant tissue in a suitable solvent (e.g., methanol or an ethyl acetate-based buffer).

-

Purification: Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

-

Analysis: Analyze the purified extract using an LC-MS/MS system with appropriate standards for salicylic acid, jasmonic acid, and a method for ethylene precursor (ACC) or direct ethylene measurement by gas chromatography.

-

Caption: General experimental workflow for assessing EDU's effects.

Conclusion and Future Directions

This compound is a powerful tool for mitigating the detrimental effects of ozone on plants. While its exact mechanism of action is still under investigation, the evidence strongly suggests a multi-pronged approach involving the enhancement of the plant's antioxidant defense system, the delay of ozone-induced senescence, and a potential hormetic effect that primes the plant for stress. It is clear that EDU's protective properties are not due to nitrogen fertilization or stomatal closure.

Future research should focus on elucidating the precise molecular targets of EDU within the plant cell and its specific interactions with the complex phytohormone signaling networks that govern stress responses. Advanced 'omics' technologies, such as transcriptomics, proteomics, and metabolomics, will be invaluable in providing a more holistic understanding of how EDU modulates plant physiology at a systems level. A deeper comprehension of EDU's mechanism of action will not only advance our fundamental knowledge of plant stress responses but also pave the way for the development of novel strategies to ensure food security in an increasingly polluted world.

References

- 1. Methods to Determine Biomass | Rangelands Gateway [rangelandsgateway.org]

- 2. prometheusprotocols.net [prometheusprotocols.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Detection of Ascorbate Peroxidase (APX) Activity in Plant Tissues: Using Non-denaturing PAGE and Spectrophotometric Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]

- 10. Total Chlorophyll a Measurements by Spectrophotometer [protocols.io]

- 11. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prometheusprotocols.net [prometheusprotocols.net]

- 13. 2.2. Determination of Chlorophyll Content in Plant [bio-protocol.org]

- 14. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [en.bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. profal.co.il [profal.co.il]

- 17. researchgate.net [researchgate.net]

- 18. Salicylic acid quantification [bio-protocol.org]

- 19. participants.wepal.nl [participants.wepal.nl]

- 20. prometheusprotocols.net [prometheusprotocols.net]

- 21. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Protective Veil: An In-depth Technical Guide to the Early Studies of Ethylenediurea (EDU) as an Anti-ozonant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropospheric ozone (O₃) is a significant air pollutant and a potent phytotoxic agent, posing a considerable threat to agricultural productivity and ecosystem health. In the quest for protective agents, Ethylenediurea (N-[2-(2-oxo-1-imidazolidinyl) ethyl]-N’-phenylurea), commonly known as EDU, emerged in the late 1970s as a promising synthetic chemical with remarkable anti-ozonant properties.[1][2] Early investigations into EDU laid the foundational understanding of its protective mechanisms against ozone-induced injury in plants. This technical guide delves into the core of these early studies, providing a detailed overview of the experimental protocols, quantitative data, and the evolution of thought on EDU's mode of action.

The Dawn of a Discovery: Initial Findings

The pioneering work of Carnahan, Jenner, and Wat in 1978 first brought this compound to the forefront of ozone pollution research.[1] Their studies demonstrated that EDU, when applied to plants either as a foliar spray or a soil drench, offered significant protection against ozone damage.[1][2] This initial research established a dose-dependent protective effect, indicating a direct interaction or a triggered physiological response within the plant that counteracted the deleterious effects of ozone.

Proposed Mechanisms of Action: A Shifting Paradigm

The precise mechanism by which EDU confers protection against ozone has been a subject of scientific inquiry and debate since its discovery.

The Superoxide Dismutase Hypothesis and its Refutation

A prominent early hypothesis, proposed by Lee and Bennett in 1982, suggested that EDU's protective action was mediated through the induction of the antioxidant enzyme superoxide dismutase (SOD).[3][4] Their research indicated a correlation between EDU-induced ozone tolerance and increased SOD activity in the leaves of snap beans.[3][4] This led to the theory that EDU primes the plant's enzymatic antioxidant defense system to more effectively scavenge the reactive oxygen species (ROS) generated by ozone exposure.

However, subsequent research challenged this hypothesis. A pivotal study by Pitcher, Brennan, and Zilinskas in 1992 provided compelling evidence that EDU's anti-ozonant effect was not, in fact, due to an increase in SOD activity.[5][6] Their work on bean plants showed no significant EDU-associated increases in either the activity or the protein levels of Cu/Zn-SOD or Mn-SOD.[5][6] This finding prompted a shift in the scientific community's understanding of EDU's mode of action, suggesting a more complex or alternative protective pathway.

Current Understanding: A Multifaceted Approach

While the exact mechanism remains a topic of ongoing research, the consensus from early and subsequent studies is that EDU likely acts through a combination of factors. It is believed to enhance the plant's overall antioxidant capacity, potentially by influencing other components of the antioxidant defense system, such as ascorbate peroxidase (APX) and glutathione reductase (GR), and by delaying the onset of ozone-induced senescence.

Quantitative Data from Early Studies

The following tables summarize the quantitative data from key early studies on the efficacy of EDU as an anti-ozonant.

Table 1: Dose-Response of EDU on Ozone Injury in Pinto Beans

| EDU Foliar Spray Concentration (µg/ml) | Ozone Dose for 50% Leaf Injury (ppm-min) |

| 0 (Control) | 20 |

| 20 | Not specified |

| 500 | >600 (approx. 30-fold increase in resistance) |

Data sourced from Carnahan et al. (1978).[1]

Table 2: Effect of EDU on Superoxide Dismutase (SOD) Activity in Snap Bean Leaves

| Treatment | SOD Activity (units/mg protein) |

| Control (No EDU, No Ozone) | Not specified |

| EDU (100 mg/pot) | Significant increase compared to control |

| Ozone (0.35 ppm for 3h) | Decrease in SOD activity |

| EDU + Ozone | SOD activity maintained at levels comparable to or higher than control |

Data interpretation based on the findings of Lee and Bennett (1982). Note: Specific units and values varied across experiments.[3][4]

Table 3: Re-evaluation of EDU's Effect on Superoxide Dismutase (SOD) Activity in Bean Leaves

| Treatment | Cu/Zn-SOD Activity | Mn-SOD Activity | Cu/Zn-SOD Protein Levels |

| Control | No significant change | No significant change | No significant change |

| EDU | No significant change | No significant change | No significant change |

| Ozone | Increased | No significant change | Increased |

| EDU + Ozone | Increased | No significant change | Increased |

Data summarized from Pitcher et al. (1992), indicating that ozone, not EDU, was responsible for the observed increase in SOD.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the typical experimental protocols employed in the early studies of EDU.

Plant Material and Growth Conditions

-

Plant Species: Pinto bean (Phaseolus vulgaris L.) was a common model organism in early studies due to its sensitivity to ozone.

-

Growth: Plants were typically grown in pots containing a standard soil mix in greenhouse or controlled environment chambers.

-

Environmental Conditions: Temperature, humidity, and light intensity were controlled to ensure uniform plant growth and to minimize confounding environmental factors.

EDU Application

-

Foliar Spray: A solution of EDU, often formulated as a wettable powder, was sprayed onto the foliage until runoff. Surfactants like Tween-20 were sometimes included to ensure even coverage.

-

Soil Drench: A specified amount of EDU was dissolved in water and applied to the soil of each pot.

Ozone Fumigation

-

Fumigation Chambers: Early studies utilized various types of fumigation chambers, including controlled-environment chambers and open-top field chambers, to expose plants to specific concentrations of ozone.[7][8][9]

-

Ozone Generation and Monitoring: Ozone was generated electrically and its concentration within the chambers was continuously monitored using specialized equipment.

-

Exposure Protocol: Plants were exposed to a constant concentration of ozone for a defined period (e.g., 0.35 ppm for 3 hours).

Biochemical Assays

-

Principle: This assay is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

Extraction: Leaf tissue was homogenized in a cold buffer (e.g., potassium phosphate buffer, pH 7.8) and centrifuged to obtain the crude enzyme extract.

-

Assay Mixture: The reaction mixture typically contained the enzyme extract, NBT, methionine (as an electron donor), and riboflavin (as a photosensitizer).

-

Measurement: The mixture was illuminated, and the reduction of NBT to formazan was measured spectrophotometrically at 560 nm. The amount of enzyme required to cause 50% inhibition of the NBT reduction rate was defined as one unit of SOD activity.

-

Principle: APX activity is determined by monitoring the rate of ascorbate oxidation at 290 nm.

-

Extraction: Leaf tissue was homogenized in a cold buffer containing ascorbate to protect the enzyme from inactivation.

-

Assay Mixture: The reaction mixture contained the enzyme extract, ascorbate, and hydrogen peroxide (H₂O₂).

-

Measurement: The decrease in absorbance at 290 nm was recorded over time using a spectrophotometer.

-

Principle: GR activity is measured by following the oxidation of NADPH at 340 nm.

-

Extraction: Leaf tissue was homogenized in a suitable buffer and centrifuged.

-

Assay Mixture: The reaction mixture included the enzyme extract, oxidized glutathione (GSSG), and NADPH.

-

Measurement: The rate of decrease in absorbance at 340 nm due to NADPH oxidation was monitored.

-

Principle: Chlorophyll is extracted from leaf tissue and its concentration is determined spectrophotometrically.

-

Extraction: A known weight of leaf tissue was ground in 80% acetone or methanol.

-

Measurement: The absorbance of the extract was measured at 663 nm and 645 nm for chlorophyll a and chlorophyll b, respectively. The concentrations were calculated using established equations.[10]

-

Principle: The level of lipid peroxidation is estimated by measuring the amount of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

-

Extraction: Leaf tissue was homogenized in trichloroacetic acid (TCA).

-

Reaction: The extract was heated with TBA.

-

Measurement: The absorbance of the MDA-TBA complex was measured at 532 nm, with a correction for non-specific absorbance at 600 nm.[11][12]

Visualizing the Science: Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the proposed signaling pathways.

Caption: A typical experimental workflow for evaluating the anti-ozonant properties of EDU.

Caption: Proposed signaling pathways of EDU's anti-ozonant action, including the refuted SOD hypothesis.

Conclusion

The early studies on this compound were instrumental in identifying a potent chemical protectant against ozone-induced plant injury. While the initial hypothesis regarding its mechanism of action via superoxide dismutase induction was later refuted, this line of inquiry spurred further research into the complex antioxidant defense networks within plants. The experimental protocols developed and the quantitative data generated during this period have provided a lasting framework for the study of anti-ozonants and the broader field of plant stress physiology. The continued investigation of EDU and similar compounds holds promise for developing strategies to mitigate the impacts of air pollution on global agriculture and natural ecosystems.

References

- 1. apsnet.org [apsnet.org]

- 2. open.alberta.ca [open.alberta.ca]

- 3. Superoxide Dismutase: A POSSIBLE PROTECTIVE ENZYME AGAINST OZONE INJURY IN SNAP BEANS (PHASEOLUS VULGARIS L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Superoxide Dismutase: A POSSIBLE PROTECTIVE ENZYME AGAINST OZONE INJURY IN SNAP BEANS (PHASEOLUS VULGARIS L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepdyve.com [deepdyve.com]

- 6. The Antiozonant this compound Does Not Act via Superoxide Dismutase Induction in Bean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apsnet.org [apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. plant-stress.weebly.com [plant-stress.weebly.com]

- 12. Determination of Malondialdehyde in Plant Tissues - Plant Science & Technology [plant.lifeasible.com]

Toxicological Profile of Ethylenediurea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological profile of Ethylenediurea (EDU) is not well-documented in publicly available scientific literature. This guide summarizes the limited available information and outlines the standard methodologies for a comprehensive toxicological assessment, highlighting the significant data gaps for EDU. Data on related compounds are provided for context but should not be directly extrapolated to this compound.

Introduction

This compound (EDU), chemically known as N-[2-(2-Oxo-1-imidazolidinyl)ethyl]-N′-phenylurea, is a synthetic compound primarily recognized for its role as an antiozonant protectant in plants. While its phytoprotective properties have been the subject of considerable research, its toxicological profile in mammals remains largely uncharacterized. This document aims to provide a comprehensive overview of the known toxicological data for EDU and to delineate the standard experimental protocols required for a thorough safety assessment.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is crucial for predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| CAS Number | 10543-57-4 | |

| Molecular Formula | C11H14N4O2 | |

| Molecular Weight | 234.26 g/mol | |

| Appearance | White solid | |

| Melting Point | 162-164 °C | [1] |

| Solubility | Information not readily available | |

| LogP | Information not readily available |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific ADME studies on this compound in mammals were identified in the public domain. Understanding the ADME profile is critical for assessing systemic exposure and potential target organ toxicity.

Standard Experimental Protocol for ADME Studies:

A typical ADME study would involve the administration of radiolabeled EDU (e.g., with 14C or 3H) to laboratory animals, most commonly rats, via the intended routes of human exposure (e.g., oral, dermal).

-

Absorption: Determined by measuring the amount of radioactivity in blood, plasma, urine, and feces over time.

-

Distribution: Assessed through quantitative whole-body autoradiography or by measuring radioactivity in various tissues and organs at different time points after administration.

-

Metabolism: Involves the identification and quantification of metabolites in plasma, urine, and feces using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. In vitro studies using liver microsomes from different species (including human) are also conducted to assess metabolic pathways and potential for drug-drug interactions.

-

Excretion: The routes and rate of excretion are determined by quantifying the radioactivity in urine, feces, and expired air over a defined period.

Acute Toxicity

No definitive acute toxicity studies (e.g., LD50) for this compound were found. For the related compound Tetraacetylethylenediamine (TAED) , the following data is available:

| Test | Species | Route | Value | Classification | Reference |

| Acute Oral LD50 | Rat | Oral | >2,000 mg/kg bw | Not Classified |

Standard Experimental Protocol for Acute Oral Toxicity (OECD Guideline 423):

This method involves a stepwise procedure with the use of a limited number of animals.

-

Animal Species: Typically female rats are used.

-

Dosage: A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered to a group of three animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Procedure: If no mortality occurs at the starting dose, a higher dose is used in another group of animals. If mortality is observed, the test is repeated with a lower dose. The procedure continues until the dose causing mortality is identified or the limit dose (2000 mg/kg) is reached without mortality.

-

Endpoint: The result is an LD50 estimate and a classification of the substance according to the Globally Harmonized System (GHS).

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity studies for this compound were identified. These studies are essential for determining the No-Observed-Adverse-Effect-Level (NOAEL) and identifying target organs for toxicity after repeated exposure.

Standard Experimental Protocol for a 90-Day Sub-chronic Oral Toxicity Study (OECD Guideline 408):

-

Animal Species: Typically rats, with both sexes being used.

-

Groups: At least three dose groups and a control group, with a minimum of 10 animals per sex per group.

-

Administration: The test substance is administered daily via the oral route (in feed, drinking water, or by gavage) for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.

-

Endpoint: The NOAEL is determined as the highest dose at which no adverse effects are observed.

Genotoxicity

No specific genotoxicity studies for this compound were found. For the related compound Tetraacetylethylenediamine (TAED) , it has been reported to be not mutagenic in an Ames assay, an in vitro human lymphocyte chromosome aberration study, and an in vivo micronucleus assay.

Standard Genotoxicity Test Battery (ICH S2(R1) and OECD Guidelines):

A standard battery of tests is required to assess the genotoxic potential of a substance.

-

Gene Mutation in Bacteria (Ames Test - OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and frameshifts). The test is conducted with and without a metabolic activation system (S9 mix).

-

In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD Guideline 490 or HPRT Test - OECD Guideline 476): These assays detect gene mutations in mammalian cells in culture.

-

In Vitro Micronucleus Test (OECD Guideline 487): This test detects clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects in mammalian cells by scoring for the presence of micronuclei in the cytoplasm of interphase cells.

-

In Vivo Genotoxicity Test: If any of the in vitro tests are positive, an in vivo test is typically required. The most common is the in vivo micronucleus test (OECD Guideline 474) in rodents, which assesses chromosomal damage in bone marrow cells.

Carcinogenicity

No carcinogenicity bioassays for this compound were identified. Long-term animal studies are necessary to evaluate the carcinogenic potential of a compound.

Standard Experimental Protocol for a Carcinogenicity Bioassay (OECD Guideline 451):

-

Animal Species: Typically rats and mice, with both sexes being used.

-

Groups: At least three dose groups and a control group, with at least 50 animals per sex per group.

-

Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

Observations: Lifelong clinical observations, regular body weight and food consumption measurements.

-

Pathology: A complete necropsy and comprehensive histopathological examination of all organs and tissues from all animals are performed.

-

Endpoint: The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound were found. The related compound Ethylene urea has been noted to have moderate reproductive/developmental effects.

Standard Experimental Protocol for a Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421):

This screening study provides initial information on potential effects on male and female fertility and offspring development.

-

Animal Species: Typically rats.

-

Groups: At least three dose groups and a control group.

-

Administration: Males are dosed for a minimum of four weeks (including a pre-mating and mating period). Females are dosed throughout the study (pre-mating, gestation, and lactation).

-

Endpoints: Mating performance, fertility, gestation length, parturition, and litter size are recorded. Offspring are examined for viability, growth, and any developmental abnormalities.

-

Pathology: A detailed histopathological examination of the reproductive organs of the parent animals is conducted.

A more comprehensive evaluation would require a two-generation study (OECD Guideline 416).

Visualizations

Conclusion and Data Gaps

The toxicological profile of this compound is largely incomplete, with a significant lack of data across all major toxicological endpoints. While it has a well-defined use in agriculture as a plant protectant, its safety in mammals has not been adequately assessed based on publicly available information. The primary data gaps include:

-

Toxicokinetics (ADME): No data available.

-

Acute Toxicity: No definitive LD50 value has been established.

-

Sub-chronic and Chronic Toxicity: No studies have been identified to determine a NOAEL or target organs.

-

Genotoxicity: A complete battery of in vitro and in vivo genotoxicity tests is lacking.

-

Carcinogenicity: No long-term carcinogenicity bioassays have been conducted.

-

Reproductive and Developmental Toxicity: No studies are available to assess the potential effects on fertility and development.

Given the widespread use of many chemicals in various applications, a comprehensive toxicological evaluation of this compound according to current international guidelines is warranted to ensure human and environmental safety. Researchers and drug development professionals should exercise caution and consider the need for de novo toxicological testing if considering any application of this compound that could lead to human exposure.

References

The Environmental Fate and Degradation of Ethylenediurea: A Technical Guide Based on Predictive Analysis

Disclaimer: Scientific literature directly investigating the environmental fate, degradation, persistence, and ecotoxicity of Ethylenediurea (EDU) is exceptionally scarce. EDU has been studied almost exclusively for its role as a potent antiozonant protectant for plants. This technical guide, therefore, provides a predictive overview of its likely environmental behavior based on its chemical structure and by drawing analogies from comprehensive data available for structurally related compounds, primarily other urea-based herbicides. The degradation pathways, quantitative data, and experimental protocols described herein are largely theoretical and should be validated by empirical studies.

Introduction to this compound (EDU)

This compound, with the chemical formula (CH₂NHCONH₂)₂, is a synthetic organic compound that has garnered significant attention in agricultural and environmental science for its ability to protect plants from the phytotoxic effects of ground-level ozone.[1] Despite decades of research into its mode of action as an antiozonant, its journey and ultimate fate in the broader environment after its application remain largely uncharacterized.[1] This guide aims to bridge this knowledge gap by providing a scientifically grounded, albeit predictive, assessment of the environmental fate and degradation of EDU.

Physicochemical Properties and Predicted Environmental Distribution

The environmental distribution of a chemical is governed by its physical and chemical properties. While experimental data for EDU is limited, its structure as a polar, water-soluble molecule suggests certain behaviors.

Table 1: Predicted Physicochemical Properties and Environmental Partitioning of this compound (EDU)

| Property | Predicted Value/Characteristic | Implication for Environmental Fate |

| Water Solubility | High | Likely to be mobile in soil and partition into the aqueous phase. Low potential for volatilization from water surfaces. |

| Vapor Pressure | Low | Not expected to be significantly present in the atmosphere. |

| Octanol-Water Partition Coefficient (log Kow) | Low (<0) | Low potential for bioaccumulation in fatty tissues of organisms.[2] |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Low | Expected to have low adsorption to soil organic matter, leading to potential for leaching into groundwater.[3][4][5][6] |

Potential Degradation Pathways

The degradation of EDU in the environment is expected to occur through a combination of biotic and abiotic processes. The urea functional groups are the most likely sites of initial transformation.

Biotic Degradation (Biodegradation)

Microbial degradation is a primary dissipation route for many urea-based herbicides in soil and water.[7][8][9] For EDU, the most probable initial biotic attack would be the enzymatic hydrolysis of the urea linkages by soil microorganisms.

-

Hydrolysis of Urea Linkage: Microorganisms possessing urease or similar amidase enzymes could cleave the C-N bond of the urea moiety. This would likely be the rate-limiting step in its complete mineralization.[10]

-

Metabolites: Initial hydrolysis would likely yield ethylenediamine and urea, and subsequently ammonia and carbon dioxide. These smaller molecules can then be readily utilized by a wide range of soil microbes as carbon and nitrogen sources.

-

Influencing Factors: The rate of biodegradation would be highly dependent on soil microbial biomass and activity, which are influenced by soil moisture, temperature, pH, and organic matter content.[11]

Caption: Hypothetical biotic degradation pathway of this compound in soil.

Abiotic Degradation

Abiotic processes, including hydrolysis and photolysis, could also contribute to the degradation of EDU, although likely at slower rates than biodegradation under typical environmental conditions.

The urea functional group is generally stable to hydrolysis at neutral pH. However, under acidic or alkaline conditions, the rate of hydrolysis can increase.[12]

-

Acid-Catalyzed Hydrolysis: In acidic soils or water bodies, protonation of the carbonyl oxygen would make the carbonyl carbon more susceptible to nucleophilic attack by water, leading to the cleavage of the C-N bond.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, hydroxide ions can directly attack the carbonyl carbon, also resulting in cleavage of the urea linkage.

-

Half-life: For many sulfonylurea herbicides, hydrolysis is a key degradation pathway, with half-lives ranging from days to months depending on the pH.[13][14] A similar pH-dependent hydrolysis could be expected for EDU.

Direct photolysis of EDU is unlikely to be a significant degradation pathway as the molecule does not contain significant chromophores that absorb sunlight in the environmentally relevant spectrum (>290 nm). However, indirect photolysis could occur.

-

Indirect Photolysis: In sunlit surface waters, photosensitizers naturally present, such as dissolved organic matter (humic and fulvic acids), can absorb sunlight and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[15] These highly reactive species can then attack the EDU molecule, likely at the N-H or C-H bonds, initiating its degradation. Studies on other ureas have shown slow photodegradation, which can be slightly enhanced by the presence of nitrates.[16]